N-(6-((2-fluorobenzyl)thio)pyridazin-3-yl)thiophene-2-carboxamide
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Overview
Description
N-(6-((2-fluorobenzyl)thio)pyridazin-3-yl)thiophene-2-carboxamide is a complex organic compound that features a thiophene ring, a pyridazine ring, and a fluorobenzyl group. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of multiple functional groups within its structure allows for a variety of chemical reactions and interactions, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-((2-fluorobenzyl)thio)pyridazin-3-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridazine Ring: Starting with a suitable precursor, the pyridazine ring is synthesized through a series of condensation reactions.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via nucleophilic substitution reactions, often using 2-fluorobenzyl chloride as a reagent.
Formation of the Thiophene Ring: The thiophene ring is synthesized through cyclization reactions involving sulfur-containing precursors.
Coupling Reactions: The final step involves coupling the pyridazine and thiophene rings through amide bond formation, typically using coupling reagents like EDCI or DCC under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(6-((2-fluorobenzyl)thio)pyridazin-3-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-CPBA or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LAH) or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(6-((2-fluorobenzyl)thio)pyridazin-3-yl)thiophene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N-(6-((2-fluorobenzyl)thio)pyridazin-3-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The fluorobenzyl group may enhance its binding affinity to certain enzymes or receptors, while the thiophene and pyridazine rings contribute to its overall stability and reactivity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid and its esters.
Pyridazine Derivatives: Compounds like pyridazine-3-carboxylic acid and its amides.
Fluorobenzyl Derivatives: Compounds like 2-fluorobenzylamine and its derivatives.
Uniqueness
N-(6-((2-fluorobenzyl)thio)pyridazin-3-yl)thiophene-2-carboxamide is unique due to the combination of its functional groups, which allows for a wide range of chemical reactions and potential applications. The presence of the fluorobenzyl group enhances its chemical stability and biological activity, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
N-[6-[(2-fluorophenyl)methylsulfanyl]pyridazin-3-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3OS2/c17-12-5-2-1-4-11(12)10-23-15-8-7-14(19-20-15)18-16(21)13-6-3-9-22-13/h1-9H,10H2,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHDAYEKWUANACW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NN=C(C=C2)NC(=O)C3=CC=CS3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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